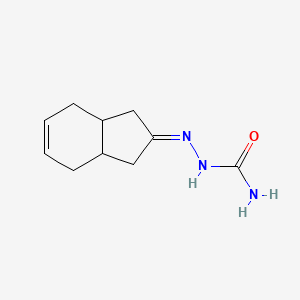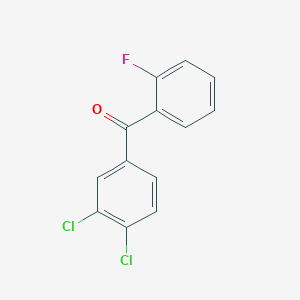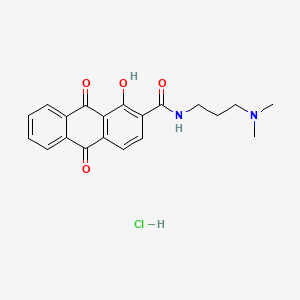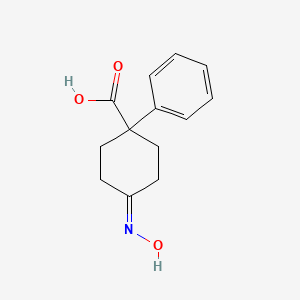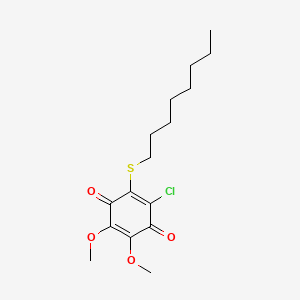
2-Chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzoquinone, characterized by the presence of chlorine, methoxy, and octylthio groups. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethoxy-1,4-benzoquinone, followed by the introduction of the octylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of base catalysts.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes or proteins, leading to alterations in cellular pathways and functions. For instance, its quinone structure allows it to generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Lacks the chlorine and octylthio groups, making it less reactive in certain substitution reactions.
2-Chloro-1,4-benzoquinone: Does not have the methoxy and octylthio groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms, leading to distinct reactivity patterns compared to the target compound.
Uniqueness
The presence of both methoxy and octylthio groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5,6-dimethoxy-3-(octylthio)- imparts unique chemical properties, such as increased lipophilicity and specific reactivity towards nucleophiles. These characteristics make it a valuable compound for specialized applications in synthetic chemistry and pharmacology.
Propiedades
Número CAS |
66777-02-4 |
|---|---|
Fórmula molecular |
C16H23ClO4S |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
2-chloro-5,6-dimethoxy-3-octylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H23ClO4S/c1-4-5-6-7-8-9-10-22-16-11(17)12(18)14(20-2)15(21-3)13(16)19/h4-10H2,1-3H3 |
Clave InChI |
QVLRYWZYUQDULC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


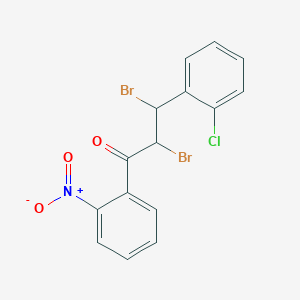
![N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14005593.png)
![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)
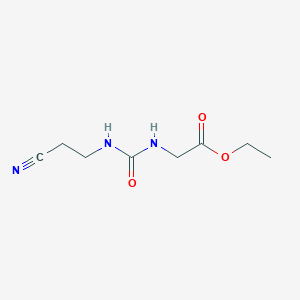
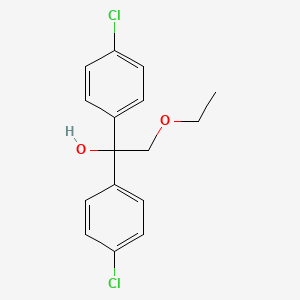
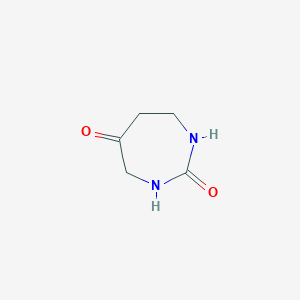
![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)
![3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005647.png)
